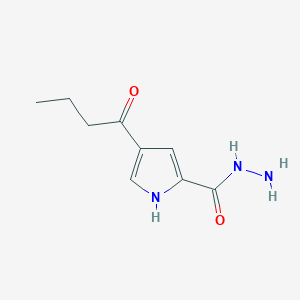

4-butyryl-1H-pyrrole-2-carbohydrazide

Descripción

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. researchgate.net Its unique electronic properties and ability to engage in a variety of chemical transformations make it a versatile scaffold for the synthesis of complex molecules. alliedacademies.org Pyrrole and its derivatives are not only integral to numerous synthetic methodologies but are also found in a vast array of biologically active natural products and synthetic drugs. alliedacademies.orgnih.gov

The significance of the pyrrole nucleus is underscored by its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12. alliedacademies.org In the realm of pharmaceuticals, the pyrrole motif is a key structural feature in drugs with a wide spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Marketed drugs containing the pyrrole ring system are known to exhibit diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, and anticancer effects. nih.gov This broad range of biological activities has cemented the pyrrole scaffold as a "privileged structure" in drug discovery, continually inspiring the design and synthesis of novel therapeutic agents.

The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net This adaptability is a key reason for its enduring importance in the development of new chemical entities with potential therapeutic applications.

Architectural Importance of Hydrazide Moieties in Biologically Active Molecules

The hydrazide functional group (-CONHNH2) is another critical component in the design of biologically active molecules. Hydrazides and their derivatives, hydrazones, are recognized for their wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.com The hydrazide moiety is a versatile linker and pharmacophore, capable of forming hydrogen bonds and coordinating with metal ions, which can be crucial for binding to biological targets.

Hydrazides serve as important intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, further expanding their utility in medicinal chemistry. nih.gov The presence of the hydrazide group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. A number of compounds containing the hydrazide or hydrazone scaffold are used in clinical practice, highlighting their therapeutic relevance.

Overview of 4-Butyryl-1H-pyrrole-2-carbohydrazide within Pyrrole-2-Carbohydrazide Derivatives Research

The compound this compound belongs to the broader class of pyrrole-2-carbohydrazide derivatives. Research into this class of compounds has explored their potential as antibacterial, antifungal, and anthelmintic agents. researchgate.netcabidigitallibrary.org The general structure consists of a pyrrole ring with a carbohydrazide (B1668358) group at the 2-position, and various substituents at other positions on the pyrrole ring.

The synthesis of pyrrole-2-carbohydrazide derivatives often starts from a corresponding pyrrole-2-carboxylate ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). researchgate.net Substitutions on the pyrrole ring can be introduced before or after the formation of the hydrazide.

In the case of this compound, the key feature is the butyryl group at the 4-position of the pyrrole ring. The introduction of an acyl group, such as a butyryl group, can significantly impact the molecule's properties. The butyryl group, a four-carbon acyl chain, increases the lipophilicity of the molecule compared to an unsubstituted or acetyl-substituted analogue. This change in lipophilicity can affect the compound's ability to cross cell membranes and interact with biological targets. While specific research on this compound is limited, the study of related 4-acyl-pyrrole derivatives is an active area of investigation.

| Acyl Group | Chemical Formula | Molar Mass (g/mol) | Contribution to Lipophilicity |

|---|---|---|---|

| Acetyl | -COCH3 | 43.04 | Lower |

| Propionyl | -COCH2CH3 | 57.07 | Intermediate |

| Butyryl | -COCH2CH2CH3 | 71.09 | Higher |

Foundational Research Avenues and Future Directions for this compound

Given the established biological significance of both the pyrrole ring and the hydrazide moiety, this compound represents a molecule of interest for further investigation. Foundational research should focus on its synthesis, purification, and comprehensive characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Once a reliable synthetic route is established, the next logical step would be to explore its potential biological activities. Based on the known pharmacological profiles of related pyrrole-hydrazide derivatives, initial screening could target its antimicrobial, anticancer, and anti-inflammatory properties.

Future research directions could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with variations in the acyl chain at the 4-position (e.g., acetyl, propionyl, pentanoyl) to understand how the length and nature of this substituent affect biological activity.

Mechanism of Action Studies: If significant biological activity is identified, further studies to elucidate the specific molecular targets and pathways through which the compound exerts its effects would be crucial.

Development of Derivatives: The carbohydrazide moiety can be further derivatized to form hydrazones and other heterocyclic systems, potentially leading to compounds with enhanced or novel biological activities.

The exploration of compounds like this compound is essential for the advancement of medicinal chemistry. While specific data on this particular molecule may be nascent, the rich chemical and biological context provided by its constituent parts offers a compelling rationale for its continued investigation.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-butanoyl-1H-pyrrole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-8(13)6-4-7(11-5-6)9(14)12-10/h4-5,11H,2-3,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQNFKFSUXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CNC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butyryl 1h Pyrrole 2 Carbohydrazide and Its Analogues

Traditional Organic Synthesis Strategies for Pyrrole-Carbohydrazides

Classical approaches to pyrrole-carbohydrazides typically involve the separate construction of the pyrrole (B145914) nucleus followed by the installation or modification of the side chains.

The Paal-Knorr synthesis, first reported in 1884, remains one of the most straightforward and widely used methods for synthesizing substituted pyrroles. rgmcet.edu.inwikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, generally providing the corresponding pyrrole in yields often exceeding 60%. rgmcet.edu.inorganic-chemistry.org The versatility of this reaction is high, as almost all 1,4-dicarbonyls can be converted to their corresponding heterocycle. wikipedia.org

The traditional Paal-Knorr synthesis is often limited by harsh reaction conditions, such as prolonged heating in the presence of strong acids, which can degrade sensitive functional groups. rgmcet.edu.intandfonline.com To mitigate these issues, numerous modifications have been developed, employing various acidic catalysts (both Brønsted and Lewis acids) to promote the condensation under milder conditions. rgmcet.edu.in The mechanism involves the formation of a hemiaminal intermediate, which then undergoes cyclization and subsequent dehydration to form the aromatic pyrrole ring. rgmcet.edu.inwikipedia.orgorganic-chemistry.org

| Catalyst/Condition | Description | Reference |

| Brønsted Acids | Protic acids like sulfuric acid or hydrochloric acid are used in aqueous or anhydrous conditions. wikipedia.org | wikipedia.org |

| Lewis Acids | Catalysts such as iron(III) chloride can promote the reaction under very mild conditions, even in water. rgmcet.edu.inorganic-chemistry.org | rgmcet.edu.inorganic-chemistry.org |

| Acetic Acid | Addition of a weak acid like acetic acid can accelerate the reaction under neutral or weakly acidic conditions. organic-chemistry.org | organic-chemistry.org |

| Catalyst-Free (Water) | Uncatalyzed Paal-Knorr condensation can be performed in water at elevated temperatures (e.g., 150 °C), offering a greener alternative. pensoft.net | pensoft.net |

Another important classical route is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a ketone or a compound with a reactive methylene (B1212753) group adjacent to a carbonyl. wikipedia.org This method provides a powerful way to construct highly functionalized pyrroles that can serve as precursors to carbohydrazides.

The carbohydrazide (B1668358) functional group is commonly introduced via the hydrazinolysis of a corresponding carboxylic acid ester. researchgate.net This reaction is typically achieved by refluxing the ester, such as an ethyl pyrrole-2-carboxylate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). nih.govgoogle.com This method is convenient and widely applicable for converting esters to their hydrazide derivatives. researchgate.net

The general transformation can be represented as: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

This step is crucial in the final stages of the synthesis of molecules like 4-butyryl-1H-pyrrole-2-carbohydrazide, converting a stable ester precursor into the reactive carbohydrazide moiety, which can then be used to synthesize other derivatives like hydrazones. nih.govresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules like pyrrole derivatives. nih.govrsc.orgbohrium.com MCRs are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comnih.gov

Several MCRs are applicable to pyrrole synthesis:

Hantzsch Pyrrole Synthesis: This is a classic MCR involving the reaction of α-halo ketones, β-ketoesters, and ammonia or a primary amine.

Isonitrile-Based MCRs: Reactions like the Passerini and Ugi reactions are powerful tools in MCR chemistry. nih.govresearchgate.net The Ugi four-component reaction (U-4CR), for example, combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce dipeptide-like structures. nih.govresearchgate.net These reactions can be adapted to synthesize heterocyclic systems, including pyrroles, by designing the starting components appropriately. researchgate.netmdpi.com

| MCR Type | Components | Product Type | Reference |

| Hantzsch | α-halo ketone, β-ketoester, amine | Substituted Pyrrole | orientjchem.org |

| Passerini (3-component) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.govnih.gov |

| Ugi (4-component) | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acetamidoamide | nih.govnih.gov |

| Five-Component | 1,3-dicarbonyl, aniline, dihydroxyethanone, DMAD | Penta-substituted Pyrrole | orientjchem.org |

The synthesis of the pyrrole-2-carbohydrazide core often follows a linear sequence starting with the formation of the pyrrole ring, followed by functional group manipulations. A representative pathway can be conceptualized as follows:

Pyrrole Ring Formation: A substituted pyrrole bearing an ester group at the 2-position is synthesized. This can be achieved through methods like the Knorr or Paal-Knorr synthesis. For instance, the reaction of a 1,4-dicarbonyl precursor with an appropriate amine can yield the desired pyrrole ester. nih.gov

Hydrazinolysis: The resulting pyrrole-2-carboxylate ester is then treated with hydrazine hydrate to yield the target pyrrole-2-carbohydrazide. nih.gov

One documented synthesis of a N-pyrrolylcarbohydrazide starts with the reaction of 2-bromo-4′-chloroacetophenone and ethyl acetoacetate (B1235776) to form the necessary 1,4-dicarbonyl intermediate. nih.gov This intermediate is then cyclized to form the pyrrole ring, which already contains an ethyl ester group. The final step is the selective hydrazinolysis of this ester to produce the carbohydrazide. nih.gov Similarly, various benzylidene pyrrole-2-carbohydrazide derivatives have been synthesized as potential enzyme inhibitors, following a general route of preparing the core hydrazide first. vlifesciences.com

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netrsc.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through a mechanism known as dielectric heating. nih.gov This results in a rapid and uniform temperature increase throughout the reaction volume, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced product purity. pensoft.netrsc.orgnih.gov

MAOS has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles, including pyrroles. pensoft.netrsc.orgnih.gov Many classical reactions, including the Paal-Knorr synthesis, have been adapted to microwave conditions, often with superior results. pensoft.netresearchgate.net For instance, the microwave-assisted Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be completed in minutes with high yields, sometimes without the need for a solvent or catalyst. pensoft.net

| Reaction | Heating Method | Reaction Time | Yield | Reference |

| Paal-Knorr Synthesis | Conventional | Several hours | Moderate | nih.gov |

| Paal-Knorr Synthesis | Microwave | 10-20 minutes | Good to Excellent | pensoft.netnih.gov |

| Porphyrazine Synthesis | Conventional | 24 hours | 19% | nih.gov |

| Porphyrazine Synthesis | Microwave | 8 minutes | 28% | nih.gov |

| Friedländer Synthesis | Conventional | - | 34% | nih.gov |

| Friedländer Synthesis | Microwave | - | 72% | nih.gov |

The application of microwave irradiation makes synthetic chemistry more sustainable and efficient, facilitating the rapid production of compound libraries for research purposes. nih.govnih.gov

Principles and Applications of Green Chemistry in Pyrrole Synthesis

Green chemistry represents a paradigm shift in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. alayen.edu.iq Its application in the synthesis of pyrrole derivatives has led to the development of more environmentally benign and efficient methodologies. chemclassjournal.comnih.gov Key principles of green chemistry relevant to pyrrole synthesis include the use of safer solvents, alternative energy sources, and catalytic reactions.

Traditional methods for pyrrole synthesis often involve volatile and toxic organic solvents, which are a primary source of chemical waste. chemclassjournal.com Green alternatives focus on the use of less hazardous solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions. chemclassjournal.comnih.gov For instance, the Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been adapted to greener conditions. nih.govnih.gov Researchers have demonstrated the use of lactic acid as a recyclable and less volatile replacement for acetic acid in this condensation. nih.gov

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions by minimizing side product formation. alayen.edu.iqnih.gov These techniques can also facilitate solvent-free reactions. chemclassjournal.com For example, ultrasound-assisted synthesis of pyrroles catalyzed by zirconium chloride has been achieved under solvent-free conditions. nih.gov Mechanochemical activation, such as ball milling, offers another solventless approach, as demonstrated in the synthesis of N-substituted pyrroles using bio-sourced organic acids as catalysts. chemclassjournal.comresearchgate.net

Catalysis is a cornerstone of green chemistry, and the development of efficient and recyclable catalysts is crucial. rsc.org Homogeneous iron catalysts have been employed in the cascade synthesis of pyrroles from nitroarenes, using green reductants like formic acid or molecular hydrogen. rsc.org This method is notable for its high functional group tolerance and chemoselectivity at low temperatures. rsc.org The following table summarizes various green chemistry approaches in pyrrole synthesis.

| Green Chemistry Approach | Example Application in Pyrrole Synthesis | Key Advantages |

|---|---|---|

| Use of Green Solvents | Paal-Knorr synthesis in water or ionic liquids. nih.govnih.gov | Reduced toxicity, improved safety, easier recycling. chemclassjournal.com |

| Alternative Energy Sources | Microwave-assisted or ultrasound-promoted reactions. alayen.edu.iqnih.gov | Faster reaction times, higher yields, reduced energy consumption. nih.gov |

| Mechanochemistry | Solvent-free ball milling for N-substituted pyrroles. chemclassjournal.comresearchgate.net | Elimination of bulk solvents, high efficiency. researchgate.net |

| Green Catalysts | Iron-catalyzed cascade synthesis from nitroarenes. rsc.org | Use of earth-abundant metals, high selectivity, mild conditions. rsc.org |

Chemo-Enzymatic and Biocatalytic Synthesis of Pyrroles and Related Esters

Chemo-enzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions, offering a sustainable alternative to traditional chemical synthesis. nih.gov These approaches are increasingly being applied to the synthesis of pyrroles and their ester derivatives.

Enzymes such as lipases and transaminases have proven to be valuable biocatalysts. nih.govdoaj.org For instance, a biocatalytic approach to the Knorr pyrrole synthesis has been developed using a transaminase (ATA) to mediate the key amination of α-diketones. doaj.orgnih.govmdpi.com This method allows for the selective amination of α-diketones in the presence of β-keto esters, leading to the formation of substituted pyrroles. doaj.orgmdpi.com One of the challenges in this biocatalytic route is preventing the undesired oxidative dimerization of the α-amino carbonyl intermediate, which can be controlled by adjusting the pH of the reaction medium. doaj.org

Immobilized lipases, such as Novozym 435, are effective catalysts for the synthesis of pyrrole esters through transesterification. nih.govrjlbpcs.com This enzymatic method allows for the synthesis of a variety of pyrrole esters from methyl pyrrole-2-carboxylate and various alcohols in organic solvents like n-hexane. nih.gov The process is optimized by controlling parameters such as lipase (B570770) type, solvent, enzyme load, temperature, and reaction time, achieving high yields of the desired ester products. nih.govrjlbpcs.com The use of molecular sieves can further enhance conversion rates by removing water from the reaction medium. nih.gov

The following table highlights key aspects of chemo-enzymatic synthesis in this context.

| Enzyme Type | Reaction | Substrates | Key Features |

|---|---|---|---|

| Transaminase (ATA) | Knorr Pyrrole Synthesis | α-Diketones, β-Keto esters | Mediates the key amination step; pH control prevents side reactions. doaj.orgnih.gov |

| Lipase (e.g., Novozym 435) | Transesterification | Methyl pyrrole-2-carboxylate, Alcohols | Mild reaction conditions, high yields (up to 92%), reusable catalyst. nih.govrjlbpcs.comresearchgate.net |

| α-Amylase | Paal-Knorr Reaction | 2,5-Hexanedione, 4-Chloroaniline | Catalyzes the formation of N-substituted pyrroles. researchgate.net |

Nanomaterial-Catalyzed Reactions for Pyrrole Derivatives

Nanomaterials have emerged as highly efficient catalysts in organic synthesis due to their high surface-to-volume ratio and unique electronic properties. nih.govtsijournals.com In the synthesis of pyrrole derivatives, nanocatalysts offer several advantages, including high activity, selectivity, and the potential for easy separation and recyclability, aligning with the principles of green chemistry. nih.govekb.eg

A variety of nanomaterials have been utilized as catalysts for synthesizing pyrrole rings. These include metal nanoparticles, metal oxides, and magnetic nanoparticles functionalized with catalytic groups. For example, a multifunctional nanomaterial, CS-g-PAN, has been used as an organocatalyst for the green synthesis of highly substituted pyrroles through multi-component reactions. researchgate.net This method is characterized by high efficiency and short reaction times. researchgate.net

Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly attractive because they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling. ekb.eg Cu@imine/Fe₃O₄ magnetic nanoparticles have been shown to be a highly reactive and reusable catalyst for the rapid, solvent-free synthesis of polysubstituted pyrroles. ekb.eg This catalyst can be used for at least six consecutive runs without a significant loss in its catalytic activity. ekb.eg Similarly, CoFe₂O₄@SiO₂-PA-CC-guanidine MNPs have been employed for the synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines, which are precursors to certain pyrrole derivatives.

The table below provides examples of nanomaterial-catalyzed reactions for pyrrole synthesis.

| Nanocatalyst | Reaction Type | Key Advantages |

|---|---|---|

| Cu@imine/Fe₃O₄ MNPs | Multi-component synthesis of polysubstituted pyrroles | High reactivity, solvent-free conditions, recyclability (≥6 runs). ekb.eg |

| CS-g-PAN Nanomaterial | Multi-component synthesis of highly substituted pyrroles | High efficiency, short reaction times, ease of catalyst separation. researchgate.net |

| Nano-Ferrite supported Glutathione (Nano-FGT) | Paal–Knorr condensation | Efficient in aqueous medium under microwave irradiation. |

| Fe₃O₄@SiO₂-PTMS-Guanidine-SA | Synthesis of N-substituted pyrroles | High to excellent yields under mild reaction conditions. |

Derivatization Strategies for Structural Modification

Once the core pyrrole structure is established, further derivatization allows for the introduction of diverse functional groups and structural motifs, enabling the fine-tuning of the molecule's properties. These strategies can target the pyrrole nucleus itself or the side chains attached to it.

Functionalization of the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. These reactions typically occur at the C2 or C5 positions (the α-positions), as the carbocation intermediate formed by electrophilic attack at these positions is more stabilized by resonance compared to attack at the C3 or C4 positions (the β-positions). Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

Modern synthetic methods have expanded beyond classical electrophilic substitutions to include transition metal-catalyzed C-H activation and functionalization. These reactions provide a powerful and atom-economical way to form new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds, which are ubiquitous in organic molecules. For instance, rhodaelectro-catalyzed C(sp²)-H activation of enamides has been used for the efficient construction of pyrroles. Ruthenium-catalyzed C2-H arylation of pyrroles with boronic acids under oxidative conditions is another example that tolerates a wide range of functional groups. These C-H functionalization strategies can offer regioselectivity that is complementary to classical methods.

The following table summarizes key functionalization strategies for the pyrrole nucleus.

| Reaction Type | Position of Functionalization | Typical Reagents/Catalysts |

|---|---|---|

| Electrophilic Halogenation | C2, C5 | NCS, NBS, Br₂, SO₂Cl₂. |

| Electrophilic Nitration | C2, C5 | HNO₃/Ac₂O. |

| Friedel-Crafts Acylation | C2, C5 | Acetic anhydride/SnCl₄. |

| C-H Arylation | C2 | Boronic acids, Ru-catalyst. |

| C-H Activation/Annulation | Varies | Alkynes, Rh-electrocatalyst. |

Modifications at the Hydrazide Side Chain (e.g., Schiff Base Formation)

The carbohydrazide group (-CONHNH₂) at the C2 position of the pyrrole ring is a versatile functional handle for further molecular elaboration. A primary and highly useful reaction of the hydrazide moiety is its condensation with aldehydes or ketones to form hydrazones, which are a class of Schiff bases characterized by the R₁R₂C=NNHR₃ structure. researchgate.net This reaction typically proceeds by nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration. nih.gov

The resulting hydrazone linkage (-C=N-NH-C=O) is a key structural motif that can influence the molecule's conformation and potential for intermolecular interactions. This strategy has been widely employed in medicinal chemistry to create libraries of compounds for biological screening. nih.gov

| Reactants | Product | Typical Reaction Conditions |

|---|---|---|

| Pyrrole-2-carbohydrazide + Aldehyde/Ketone | Pyrrole-2-yl-hydrazone (Schiff Base) | Ethanol or acetic acid, room temperature or gentle heating. researchgate.net |

| N-pyrrolylcarbohydrazide + Substituted pyrrole aldehydes | Bis-pyrrole hydrazone | Glacial acetic acid, heating on a water bath. researchgate.net |

| Pyrrole-2-carboxaldehyde + Hydrazide (e.g., Isoniazid) | Pyrrole-2-yl-hydrazone | Condensation reaction in a suitable solvent. |

Stereoselective Synthesis of Chiral Pyrrole Systems

The development of stereoselective methods for the synthesis of chiral pyrrole-containing molecules is of significant interest, as chirality is a critical determinant of biological activity. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, often employing chiral catalysts or auxiliaries.

Several strategies have been developed for the enantioselective synthesis of pyrrole derivatives. One approach involves the creation of chiral centers on substituents attached to the pyrrole ring. Organocatalysis has been successfully applied to this end. For example, enantio- and diastereoselective organocatalytic cascade conjugate addition-aldol reactions of pyrroles with α,β-unsaturated aldehydes can produce highly functionalized chiral pyrrolizines with excellent enantioselectivities (up to 98% ee).

Another major area of focus is the synthesis of atropisomeric pyrroles, which are axially chiral molecules arising from restricted rotation around a single bond. The synthesis of these molecules can be achieved through various catalytic asymmetric reactions. For instance, a Cu(I)/Fesulphos-catalyzed 1,3-dipolar cycloaddition followed by an oxidation step has been used to prepare axially chiral 2-naphthylpyrroles with high atroposelectivity. This method relies on a central-to-axial chirality transfer. Similarly, iridium-catalyzed asymmetric C-H alkylation has been reported for the construction of N-N biaryl atropisomers based on an indole-pyrrole skeleton, achieving excellent enantioselectivity (up to 99% ee).

The table below outlines some approaches to stereoselective pyrrole synthesis.

| Synthetic Strategy | Type of Chirality | Catalyst/Method | Example Product |

|---|---|---|---|

| Organocatalytic Cascade Reaction | Central Chirality | Chiral secondary amine catalysts | Chiral Pyrrolizines. |

| Asymmetric 1,3-Dipolar Cycloaddition/Oxidation | Axial Chirality (C-C axis) | Cu(I)/Fesulphos complex | Axially Chiral Naphthylpyrroles. |

| Asymmetric C-H Alkylation | Axial Chirality (N-N axis) | Iridium/Xyl-BINAP complex | Axially Chiral Indole-Pyrroles. |

| Asymmetric Michael Addition/Lactonization | Central Chirality | Isothiourea organocatalysts | Stereoenriched Pyrrolizine derivatives. |

Advanced Spectroscopic and Structural Elucidation of 4 Butyryl 1h Pyrrole 2 Carbohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-butyryl-1H-pyrrole-2-carbohydrazide, ¹H and ¹³C NMR would provide definitive information on the proton and carbon environments, respectively.

In the ¹H NMR spectrum, distinct signals are expected for each proton in the molecule. The pyrrole (B145914) ring protons typically appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions. For a 2,4-disubstituted pyrrole, two doublets corresponding to the protons at the C-3 and C-5 positions would be anticipated. The N-H proton of the pyrrole ring often appears as a broad singlet at a downfield chemical shift. The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) would also produce characteristic signals, including a broad singlet for the -NH group and another for the terminal -NH₂ group, which are exchangeable with D₂O. nih.gov The butyryl group (-COCH₂CH₂CH₃) would be identified by its aliphatic proton signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group alpha to the carbonyl. acgpubs.org

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom. Key resonances would include two signals for the carbonyl carbons (one for the butyryl group and one for the hydrazide group), signals for the four distinct carbons of the pyrrole ring, and three signals for the aliphatic carbons of the butyryl chain. acgpubs.orgrsc.org The chemical shifts of the pyrrole carbons are indicative of the electronic effects of the substituents.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. COSY spectra establish proton-proton coupling relationships, for instance, connecting the adjacent methylene groups within the butyryl chain. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous pyrrole derivatives. acgpubs.orgchemicalbook.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrrole N-H | ~11.5-12.0 (br s) | - |

| Pyrrole C-H (3,5) | ~6.0-7.0 (2d) | ~110-130 |

| Hydrazide CONH | ~9.0-9.5 (br s) | - |

| Hydrazide NH₂ | ~4.5-5.0 (br s) | - |

| Butyryl C =O | - | ~195-200 |

| Hydrazide C =O | - | ~160-165 |

| Butyryl α-CH₂ | ~2.7 (t) | ~38 |

| Butyryl β-CH₂ | ~1.7 (sext) | ~18 |

| Butyryl γ-CH₃ | ~0.9 (t) | ~14 |

| Pyrrole Quaternary C | - | ~125-140 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display a series of characteristic absorption bands confirming its structure.

Key diagnostic peaks would include a sharp, strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration of the butyryl ketone. acgpubs.org A separate C=O stretching band for the amide group of the carbohydrazide would also be expected, typically around 1630-1660 cm⁻¹. nih.gov The N-H stretching vibrations are particularly informative. The pyrrole N-H bond would likely produce a band around 3200-3400 cm⁻¹. researchgate.netresearchgate.net The hydrazide moiety would show characteristic absorptions for the N-H bonds of the -NH and -NH₂ groups, often appearing as multiple bands in the 3200-3350 cm⁻¹ region. nih.gov Stretching vibrations for the aliphatic C-H bonds of the butyryl group would be observed just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound Frequency ranges are based on data from related pyrrole and hydrazide compounds. nih.govacgpubs.orgnih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Hydrazide N-H / Pyrrole N-H | Stretching | 3200 - 3400 |

| Aliphatic C-H (Butyryl) | Stretching | 2850 - 2960 |

| Ketone C=O (Butyryl) | Stretching | 1640 - 1680 |

| Amide C=O (Hydrazide) | Stretching | 1630 - 1660 |

| N-H | Bending | 1580 - 1620 |

| C-N | Stretching | 1200 - 1400 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis.

For this compound (C₉H₁₃N₃O₂), the calculated monoisotopic mass is 195.1008 Da. High-Resolution Mass Spectrometry (HRMS) would be used to measure the exact mass of the molecular ion [M+H]⁺ or [M]⁺•, which should correspond to this calculated value within a few parts per million (ppm), thus confirming the molecular formula. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways would likely include the alpha-cleavage of the butyryl group, leading to the loss of a propyl radical (•C₃H₇) or a neutral butene molecule, and the cleavage of the amide bond, resulting in fragments corresponding to the butyryl-pyrrole cation and the carbohydrazide moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring constitutes the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyrrole ring. researchgate.net For simple pyrrole derivatives, these absorptions often occur in the range of 200-300 nm. researchgate.net The presence of the carbonyl groups (butyryl and carbohydrazide) acting as auxochromes attached to the chromophore may cause a slight shift in the absorption maximum (λₘₐₓ) and an increase in the molar absorptivity. nih.gov

X-ray Crystallography and Single-Crystal Analysis for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While data for the title compound is not available, the crystal structure of the parent molecule, 1H-pyrrole-2-carbohydrazide, has been reported. nih.gov

Table 3: Crystallographic Data for the Parent Compound 1H-Pyrrole-2-carbohydrazide Data from Wang et al. (2011). nih.gov

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.9789 (16) |

| b (Å) | 8.5633 (14) |

| c (Å) | 13.657 (2) |

| V (ų) | 1167.0 (3) |

| Z | 8 |

| Key Interactions | N-H···N and N-H···O hydrogen bonds |

Complementary Analytical Techniques (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis provides the empirical formula of the substance, which can be compared with the molecular formula derived from mass spectrometry. For a pure sample of this compound (C₉H₁₃N₃O₂), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values. acgpubs.org This technique serves as a crucial check of sample purity and confirms the elemental composition. researchgate.netmdpi.com

Table 4: Calculated Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 55.37 |

| Hydrogen | H | 6.71 |

| Nitrogen | N | 21.52 |

| Oxygen | O | 16.39 |

Structure Activity Relationship Sar Investigations of 4 Butyryl 1h Pyrrole 2 Carbohydrazide Analogues

Identification of Key Structural Determinants for Biological Potency

The fundamental scaffold of 1H-pyrrole-2-carbohydrazide is a crucial pharmacophore. The biological activity of its derivatives is largely dictated by the nature and position of substituents on the pyrrole (B145914) ring and modifications to the carbohydrazide (B1668358) side chain.

Key structural features essential for biological potency include:

The Pyrrole Ring: This aromatic heterocycle serves as the core scaffold. Its electronic properties and ability to engage in hydrogen bonding are critical for receptor interaction.

The Carbohydrazide Moiety (-CONHNH2): This functional group is a vital component for the biological activity of many heterocyclic compounds, acting as a versatile precursor for the synthesis of various bioactive molecules. It often plays a crucial role in binding to biological targets through hydrogen bonding.

The Acyl Group at Position 4: The presence of an acyl group, such as the butyryl group, at the 4-position of the pyrrole ring significantly influences the lipophilicity and steric properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile.

Positional and Substituent Effects on the Pyrrole Ring in Relation to Activity

The placement and nature of substituents on the pyrrole ring can dramatically alter the biological activity of 4-butyryl-1H-pyrrole-2-carbohydrazide analogues. While specific studies on the 4-butyryl series are limited, data from related pyrrole derivatives provide valuable insights.

For instance, in a series of (E)-N'-substituted benzylidene-1H-pyrrole-2-carbohydrazide derivatives, the substituents on the benzylidene moiety, which is attached to the carbohydrazide nitrogen, have a profound impact on antimicrobial and anthelmintic activities. rjptonline.orgcabidigitallibrary.org

Table 1: Effect of Benzylidene Substituents on Antimicrobial Activity of 1H-Pyrrole-2-Carbohydrazide Analogues

| Compound ID | Benzylidene Substituent | Antibacterial Activity (Gram +) | Antibacterial Activity (Gram -) | Antifungal Activity |

|---|---|---|---|---|

| 3a | 2-OH | Moderate | Moderate | Potent |

| 3f | 4-Cl | Potent | Potent | Moderate |

| 3g | 2,4-diCl | Potent | Potent | Potent |

| 3h | 4-F | Moderate | Moderate | Potent |

| 3i | 4-NO2 | Potent | Potent | Moderate |

From this data, it is evident that electron-withdrawing groups, such as chloro and nitro substituents, on the aromatic ring attached to the carbohydrazide moiety tend to enhance antibacterial activity. rjptonline.orgcabidigitallibrary.org Specifically, compounds with a 4-chloro (3f), 2,4-dichloro (3g), and 4-nitro (3i) substituent showed potent activity against both Gram-positive and Gram-negative bacteria. rjptonline.orgcabidigitallibrary.org In contrast, antifungal activity was more pronounced in compounds with a 2-hydroxy (3a), 2,4-dichloro (3g), and 4-fluoro (3h) substituent. rjptonline.orgcabidigitallibrary.org

Influence of Variations in the Butyryl Group on Activity Profiles

While direct studies detailing the systematic variation of the butyryl group in this compound are not extensively available, the nature of the acyl group at the 4-position is predicted to be a significant determinant of activity. The length, branching, and saturation of the alkyl chain, as well as the introduction of cyclic or aromatic moieties in place of the butyryl group, would modulate the lipophilicity and steric bulk of the molecule.

These modifications are expected to influence the compound's ability to cross biological membranes and its binding affinity for the target protein. For example, increasing the chain length of the acyl group might enhance lipophilicity, potentially leading to improved cell penetration but could also result in decreased aqueous solubility.

Structural Modifications of the Carbohydrazide Moiety and Their Pharmacological Impact

The carbohydrazide moiety is a common target for structural modification to generate a diverse range of bioactive compounds. Condensation of the terminal amino group with various aldehydes and ketones to form hydrazones is a widely employed strategy. nih.gov

The formation of hydrazones introduces a C=N bond and a substituted moiety, which can significantly alter the electronic and steric properties of the molecule, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.gov

For instance, the synthesis of novel pyrrole hydrazones by reacting a pyrrole hydrazide with substituted pyrrole aldehydes has been shown to yield compounds with notable antiproliferative activity. nih.gov The cytotoxic effect of these hydrazones often correlates with their ability to induce apoptosis and cause cell cycle arrest. nih.gov

Table 2: Antiproliferative Activity of Pyrrole Hydrazone Derivatives

| Compound | Description | Antiproliferative Activity (IC50 in µM) on SH-4 Melanoma Cells |

|---|---|---|

| 1C | Hydrazone from β-aldehyde | 44.63 ± 3.51 |

| 1D | Hydrazone from β-aldehyde | Significant activity |

Studies have shown that hydrazones obtained from the condensation with β-aldehydes can be more bioactive than those derived from α-aldehydes, highlighting the importance of the substitution pattern on the appended aldehyde. nih.gov

Comparative SAR with Related Heterocyclic Scaffolds (e.g., Indole (B1671886), Thiazolidine)

The pyrrole scaffold shares structural similarities with other heterocyclic systems like indole and thiazolidine, which are also prevalent in medicinal chemistry.

Indole Analogues: Indole-based carbohydrazides have been investigated as potent therapeutic agents. For example, pyrrole-indole hybrids have been designed as dual tubulin and aromatase inhibitors with significant anticancer activities. nih.gov In these hybrids, the pyrrole ring is attached to the side chain of a 3-phenyl-1H-indole-2-carbohydrazide core. The structure-activity relationship of these compounds revealed that electron-withdrawing groups on the pyrrole ring tended to enhance aromatase inhibition. nih.gov

Thiazolidine Analogues: Thiazolidine derivatives, particularly thiazolidin-4-ones, are known to exhibit a wide range of biological activities. The incorporation of a pyrrole ring into thiazolidine-2,4-dione structures has been explored to develop novel antimicrobial agents. These hybrid molecules have demonstrated promising activity against various bacterial and fungal strains.

Computational Chemistry and in Silico Analysis of 4 Butyryl 1h Pyrrole 2 Carbohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of compounds. For molecules like 4-butyryl-1H-pyrrole-2-carbohydrazide, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT studies yield valuable information about electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, is crucial for identifying the electrophilic and nucleophilic sites within the molecule, which in turn helps in understanding its intermolecular interactions.

| Property | Description | Example Value (for a related compound) |

| Total Energy | The total energy of the molecule in its optimized geometry. | -879.5 Hartree |

| Dipole Moment | A measure of the polarity of the molecule. | 4.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO, indicating chemical reactivity. | 4.4 eV |

This table is illustrative and shows the type of data generated from DFT calculations for similar compounds.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are critical in determining the chemical reactivity and kinetic stability of a compound. A smaller HOMO-LUMO energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the chemical potential).

These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net This information is invaluable for interpreting experimental spectroscopic data and understanding the electronic transitions within the molecule. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding mode of a ligand to a protein's active site. nih.gov

Molecular docking simulations can predict how this compound might bind to a specific protein target. The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

These simulations can reveal various types of interactions that stabilize the ligand-receptor complex, including:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals forces: Weak, short-range electrostatic attractive forces.

Pi-pi stacking: Interactions between aromatic rings.

For instance, studies on similar pyrrole-carbohydrazide derivatives have shown interactions with key enzymes in bacteria and fungi. vlifesciences.commdpi.comnih.gov

A significant outcome of molecular docking is the identification of the specific amino acid residues in the protein's binding pocket that interact with the ligand. ajol.infonih.gov This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, in related compounds, interactions with residues such as glutamic acid, aspartic acid, and various hydrophobic amino acids have been observed to be important for binding. ajol.info

The following table illustrates the kind of interaction data that can be obtained from a molecular docking study of a compound like this compound with a hypothetical protein target.

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 234 | Hydrogen Bond (with C=O of hydrazide) | 2.1 |

| LEU 356 | Hydrophobic (Alkyl-Alkyl with butyryl chain) | 3.8 |

| PHE 412 | Pi-Pi Stacking (with pyrrole (B145914) ring) | 4.5 |

| ASP 311 | Hydrogen Bond (with N-H of hydrazide) | 2.3 |

| VAL 289 | Hydrophobic (Alkyl-Alkyl with butyryl chain) | 4.1 |

This table is a hypothetical representation of the detailed interaction data that can be generated through molecular docking simulations.

Advanced Computational Modeling Approaches (e.g., MM/GBSA)

In the computational analysis of this compound, advanced modeling techniques such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method offer a powerful approach to predict the binding free energy of this ligand with its potential biological targets. nih.govnih.govdeeporigin.com This method provides a balance between computational efficiency and accuracy, making it a popular choice in drug design and molecular modeling. acs.orgacs.org The MM/GBSA approach is particularly useful for refining results from initial docking studies and understanding the energetic contributions to the formation of a stable ligand-receptor complex. tandfonline.com

The core principle of MM/GBSA is to calculate the binding free energy (ΔGbind) by combining the molecular mechanics (MM) energies of the ligand, the receptor, and the complex with continuum solvation models. nih.govacs.orgnih.gov The calculation is typically performed on a series of snapshots taken from a molecular dynamics (MD) simulation, which accounts for the dynamic nature of the molecular interactions.

The binding free energy is determined by the following equation:

ΔGbind = Gcomplex - (Greceptor + Gligand)

Each free energy term (G) is composed of several components:

G = EMM + Gsol - TS

Where:

EMM represents the molecular mechanics energy in the gas phase. This includes internal energies from bonds, angles, and dihedrals, as well as non-bonded van der Waals (EvdW) and electrostatic (Eelec) interactions. nih.gov

Gsol is the solvation free energy, which is further divided into polar (Gpol) and non-polar (Gnp) contributions. The Generalized Born (GB) model is used to calculate the polar solvation energy, while the non-polar part is often estimated based on the solvent-accessible surface area (SASA). nih.govnih.gov

TS represents the conformational entropy change upon binding. Due to high computational costs, this term is often omitted when comparing the relative binding affinities of similar compounds, though its exclusion can impact the accuracy of the absolute binding energy prediction. nih.govpeng-lab.org

For a hypothetical interaction of this compound with a target protein, an MM/GBSA analysis would provide a detailed breakdown of the energy contributions driving the binding event. This allows researchers to identify the key forces, such as electrostatic interactions or van der Waals forces, that are most significant for the stability of the complex.

Illustrative Research Findings

While specific MM/GBSA studies on this compound are not available in the public domain, the table below illustrates the type of data that such an analysis would yield. The values presented are hypothetical and serve to demonstrate the detailed energy decomposition provided by the MM/GBSA method.

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔEvdW (van der Waals Energy) | -45.8 |

| ΔEelec (Electrostatic Energy) | -20.3 |

| ΔGpol (Polar Solvation Energy) | +30.5 |

| ΔGnp (Non-polar Solvation Energy) | -5.1 |

| ΔGbind (Total Binding Free Energy) | -40.7 |

Mechanistic Insights into Biological Activities of 4 Butyryl 1h Pyrrole 2 Carbohydrazide Derivatives

Exploration of Antioxidant Action Pathways

The antioxidant properties of 4-butyryl-1H-pyrrole-2-carbohydrazide derivatives are primarily attributed to their ability to act as radical scavengers. nih.govfarmaceut.org This activity is crucial for mitigating oxidative stress, a condition implicated in numerous pathological processes.

The principal mechanism of action is hydrogen atom transfer (HAT). farmaceut.orgscielo.org.mx The hydrazone moiety and the N-H group on the pyrrole (B145914) ring can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. farmaceut.orgresearchgate.net This hydrogen-donating ability effectively terminates the radical chain reactions that would otherwise lead to cellular damage. farmaceut.org Studies have shown that an increase in the number of hydrogen bond donors within the molecular structure positively correlates with the free radical scavenging activity of hydrazone compounds. scielo.org.mx The resulting pyrrolic radical is often stabilized by intramolecular hydrogen bonding, which enhances the compound's antioxidant efficacy. researchgate.net By inhibiting processes like lipid peroxidation, these compounds can protect cells from oxidative damage. nih.gov

Receptor Agonism Mechanisms

Certain derivatives containing the pyrrole scaffold have been shown to modulate the activity of key cellular receptors involved in immune signaling.

Cannabinoid Receptors: While direct agonism by this compound on cannabinoid receptors (CB1 and CB2) is not established, related heterocyclic structures such as pyrazole (B372694) derivatives have been extensively studied as modulators of the endocannabinoid system. mdpi.com For instance, some pyrazole derivatives act as potent CB1 receptor antagonists. mdpi.com Other related compounds, like the phytocannabinoid cannabigerol (B157186) (CBG), have been shown to act as partial agonists at the CB2 receptor. researchgate.net This suggests that the broader class of N-heterocyclic compounds to which pyrroles belong has the potential to interact with cannabinoid receptors, though the specific mechanism would depend on the exact derivative structure.

STING Receptors: A significant mechanism of action for some pyrrole derivatives, specifically 1H-pyrrole-3-carbonitrile compounds, is the agonism of the stimulator of interferon genes (STING) receptor. scielo.org.mxresearchgate.net The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA. researchgate.net Upon binding of a pyrrole agonist, the STING protein undergoes a conformational change, leading to its polymerization and translocation from the endoplasmic reticulum to the Golgi apparatus. researchgate.net This activation initiates a downstream signaling cascade, which includes the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3). researchgate.net Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes for type I interferons (e.g., IFNB1) and other proinflammatory cytokines, thereby mounting a potent anti-viral or anti-tumor immune response. researchgate.net

Proposed Mechanisms of Antiproliferative Effects on Cellular Pathways

Pyrrole hydrazone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines through mechanisms that interfere with cell division and induce programmed cell death.

A primary mechanism is the induction of cell cycle arrest. nih.govnih.gov Flow cytometry analysis has shown that treatment of human melanoma cells with specific pyrrole hydrazones leads to an accumulation of cells in the S phase of the cell cycle. nih.gov This S-phase arrest prevents the cell from replicating its DNA, thereby halting proliferation. nih.gov In some cases, related pyrrolo[3,2-d]pyrimidine derivatives have been observed to cause cell cycle arrest at the G2/M checkpoint. mdpi.com

In addition to halting the cell cycle, these compounds can trigger apoptosis, or programmed cell death. nih.govmdpi.com The cytotoxic effect of certain pyrrole hydrazones has been directly correlated with their ability to induce apoptosis in tumor cells. nih.gov This dual action of inducing both cell cycle arrest and apoptosis makes these compounds effective agents for controlling tumor growth.

Table 2: Antiproliferative Mechanisms of Pyrrole Derivatives

| Derivative Class | Cellular Pathway | Outcome |

|---|---|---|

| Pyrrole Hydrazones | S Phase Arrest | Inhibition of DNA replication |

| Pyrrole Hydrazones | Apoptosis Induction | Programmed cell death |

| Pyrrolo[3,2-d]pyrimidines | G2/M Phase Arrest | Inhibition of mitosis |

| Pyrrolo[3,2-d]pyrimidines | Apoptosis Induction | Programmed cell death |

Mechanisms of Antimicrobial Action

Derivatives of this compound exhibit broad-spectrum antimicrobial activity through various mechanisms that target essential cellular processes in bacteria and fungi.

Antibacterial: The antibacterial effects of pyrrole derivatives are often achieved by targeting bacterial DNA replication and cell wall synthesis. One key mechanism is the inhibition of DNA gyrase, an essential enzyme that controls the topological state of DNA during replication. nih.govfarmaceut.org By inhibiting this enzyme, pyrrolamide compounds prevent the bacteria from replicating their genetic material, leading to cell death. farmaceut.org As mentioned previously, another significant antibacterial mechanism, particularly against Mycobacterium tuberculosis, is the inhibition of the enoyl-ACP reductase (InhA), which disrupts the synthesis of mycolic acids necessary for the bacterial cell wall. farmaceut.org

Antifungal: The antifungal action of many heterocyclic compounds, including pyrrole derivatives, involves the disruption of the fungal cell membrane. mdpi.com A primary mechanism is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and fluidity. mdpi.com Pyrrole-containing compounds can act as demethylation inhibitors, specifically targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol. mdpi.comnih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases membrane permeability and ultimately results in fungal cell death. nih.gov Some pyrrole derivatives have also been reported to exert their antifungal effect through interactions with fungal DNA. nih.govresearchgate.net

Antimycobacterial: The antimycobacterial activity of pyrrole derivatives is highly specific and potent, primarily due to the inhibition of mycolic acid synthesis. The mechanism, as detailed in section 6.1, centers on the targeting of the InhA enzyme in the FAS-II pathway. mdpi.com This pathway is unique to mycobacteria, providing a selective target. In addition to InhA inhibition, some pyrrolamide derivatives have been shown to kill Mycobacterium tuberculosis by blocking the ATPase activity of the GyrB subunit of DNA gyrase, offering a secondary mechanism of action. farmaceut.org

Applications in Medicinal Chemistry and Advanced Materials Science

Rational Drug Design Principles for Pyrrole-Carbohydrazide Scaffolds

The pyrrole-carbohydrazide framework is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. Rational drug design leverages computational and synthetic strategies to modify this core scaffold, enhancing potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to create a more promising "lead" and, ultimately, a drug candidate. For pyrrole-carbohydrazide scaffolds, this process involves targeted chemical alterations to improve biological activity and drug-like characteristics.

Researchers utilize molecular modeling and structure-activity relationship (SAR) studies to guide these modifications. nih.govresearchgate.net For example, in the development of antimycobacterial agents, various 1,5-diarylpyrrole compounds were synthesized and tested to identify structural features essential for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net The process often starts with a core hydrazide which is then reacted with various aldehydes to produce a library of hydrazones. nih.govnih.gov The biological activity of these resulting hydrazones can vary significantly based on the substituents introduced, demonstrating a clear path for optimization. nih.gov

A study on novel pyrrole (B145914) hydrazones as potential anticancer agents illustrates this principle. A parent pyrrole-based carbohydrazide (B1668358) was synthesized and subsequently condensed with different substituted pyrrole aldehydes. The resulting hydrazones showed varied antiproliferative activity, with specific derivatives exhibiting enhanced potency and selectivity against human melanoma cells. nih.gov This highlights how modifying the periphery of the core scaffold allows for the fine-tuning of biological effects, a key principle in lead optimization. nih.gov

Table 1: Illustrative Antiproliferative Activity of Pyrrole Hydrazone Derivatives

| Compound | Description | IC50 (µM) on SH-4 Melanoma Cells | Selectivity Index (SI) |

| 1C | Hydrazone from β-aldehyde condensation | 44.63 ± 3.51 | 3.83 |

| 1D | Hydrazone from β-aldehyde condensation | - (Induced S-phase cell cycle arrest) | - |

| 1A | Hydrazone from α-aldehyde condensation | Less bioactive than 1C/1D | - |

| 1B | Hydrazone from α-aldehyde condensation | Less bioactive than 1C/1D | - |

Source: Data synthesized from research on novel pyrrole hydrazones. nih.gov

This iterative process of synthesis and biological evaluation allows for the selection of candidates with the most desirable therapeutic profile for further development.

For complex multifactorial diseases like Alzheimer's, a therapeutic approach targeting a single protein is often insufficient. nih.gov The multi-target-directed ligand (MTDL) strategy aims to design a single molecule that can modulate multiple biological targets simultaneously. nih.govspringernature.com The pyrrole-carbohydrazide scaffold is exceptionally well-suited for this approach due to its structural versatility.

A fragment-based molecular hybridization strategy is often employed. nih.gov This involves combining pharmacophoric elements from known inhibitors of different targets into a single, novel molecule. For instance, researchers have successfully designed and synthesized pyrrole-based hydrazides as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov

In one study, an unsubstituted pyrrole-based hydrazide emerged as the most potent dual-acting inhibitor, with nanomolar efficacy against MAO-B and moderate activity against AChE. nih.gov In silico molecular docking simulations were used to confirm that the designed molecule could favorably interact with the active sites of both target enzymes. nih.gov The bulkier nature of the pyrrole-based molecules was hypothesized to confer selectivity for MAO-B, which has a larger active cavity (700 ų) compared to MAO-A (550 ų). nih.gov This demonstrates a rational approach to designing selectivity and multi-target activity into a single chemical entity.

Potential in Functional Materials Science

The unique electronic and structural properties of the pyrrole ring make its derivatives, including 4-butyryl-1H-pyrrole-2-carbohydrazide, valuable precursors and components in the field of materials science. ontosight.ai

Polypyrrole (PPy) is one of the most studied and widely used conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis. nih.govfrontiersin.org The fundamental building block of this polymer is the pyrrole monomer. The conductivity arises from the conjugated π-system of alternating single and double bonds along the polymer backbone. nih.gov

Upon oxidation (doping), electrons are removed from this π-system, creating charge carriers (polarons and bipolarons) that can move along the polymer chain, enabling the flow of electricity. nih.gov While unsubstituted pyrrole is commonly used, functionalized pyrrole monomers can be polymerized to create conductive polymers with tailored properties. The introduction of specific side chains, such as the butyryl and carbohydrazide groups in this compound, can modify the polymer's solubility, processability, and electrochemical properties, or introduce specific functionalities for applications in sensors and biosensors. researchgate.net The nitrogen atom and β-positions on the pyrrole ring can be modified without disrupting the α-positions required for polymerization. mdpi.com

Pyrrole-based structures are central to a class of high-performance pigments known as diketopyrrolopyrroles (DPP). nih.gov These pigments are renowned for their brilliant colors, high fluorescence quantum yields, and exceptional stability against heat and light. nih.gov

The most famous example is Pigment Red 254, often referred to as "Pyrrole Red" or "Ferrari Red," which is valued for its durability and vibrant hue in demanding applications like automotive paints. jacksonsart.com The core chromophore of DPP pigments is the fused bicyclic pyrrole system. While this compound is not a DPP pigment itself, it serves as a functionalized pyrrole intermediate. Such intermediates can be used in the synthesis of novel dyes and pigments where the butyryl and carbohydrazide moieties could be used to tune solubility or to covalently link the chromophore to other molecules or substrates. ontosight.aigoogle.com

Table 2: Properties of Pyrrole-Based Pigments

| Pigment Class | Core Structure | Key Properties | Notable Applications |

| Diketopyrrolopyrroles (DPP) | Fused bicyclic pyrrole system | High lightfastness, thermal stability, strong fluorescence, brilliant color | Automotive coatings, artist paints, organic electronics, fluorescent probes |

Source: Information compiled from studies on DPP dyes and pigments. nih.govjacksonsart.com

The pyrrole scaffold is increasingly being incorporated into advanced catalytic systems. The nitrogen heteroatom in the pyrrole ring can act as a Lewis base or a coordination site for metal catalysts. Pyrrole-based conjugated microporous polymers (CMPs) have been developed as robust, high-surface-area heterogeneous catalysts. frontiersin.org

These materials can effectively catalyze organic reactions, such as Knoevenagel condensations, with the abundant nitrogen atoms within the porous structure serving as the active catalytic sites. frontiersin.org The key advantages of these CMP-based catalysts are their high efficiency and excellent recyclability. Furthermore, pyrrole derivatives, such as pyrrole-2-carbinols, are used as reactive intermediates in organocatalytic reactions, for instance, in the asymmetric synthesis of complex heterocyclic motifs like pyrrolizines. nih.gov Functionalized pyrroles like this compound could serve as building blocks for such catalytic polymers or as ligands for homogeneous metal catalysts, where the side chains could influence the catalyst's steric and electronic environment.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-butyryl-1H-pyrrole-2-carbohydrazide?

Answer:

The synthesis typically involves hydrazinolysis of a precursor ester or a condensation reaction. For example:

- Hydrazinolysis: Refluxing ethyl 4-butyryl-1H-pyrrole-2-carboxylate with hydrazine hydrate in ethanol, followed by recrystallization to isolate the carbohydrazide .

- Condensation: Reacting 4-butyryl-1H-pyrrole-2-carboxylic acid with hydrazine derivatives under acidic catalysis (e.g., HCl or H₂SO₄) to form the hydrazide bond. Ensure stoichiometric control (1:1.2 molar ratio of acid to hydrazine) to minimize side products .

Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity via melting point analysis and HPLC (>95% purity).

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

- Spectroscopy:

- IR: Confirm the presence of carbonyl (C=O, ~1640–1680 cm⁻¹) and hydrazide (N–H, ~3150–3300 cm⁻¹; C=N, ~1600–1620 cm⁻¹) groups .

- ¹H/¹³C NMR: Assign pyrrole ring protons (δ 6.5–7.2 ppm) and butyryl chain signals (δ 1.2–2.8 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .

Troubleshooting: If crystallinity is poor, optimize solvent systems (e.g., DMF/water) or use vapor diffusion techniques.

Advanced: How to design experiments to elucidate its mechanism of nootropic or anxiolytic activity?

Answer:

- In Vivo Models: Use Morris water maze or passive avoidance tests in rodents to assess memory enhancement. Include positive controls (e.g., piracetam) and dose-response studies (1–50 mg/kg, oral) .

- Molecular Targets: Perform receptor-binding assays (e.g., GABAₐ or NMDA receptors) and measure acetylcholine esterase inhibition. Use radioligand displacement assays (³H-muscimol for GABAₐ) to quantify affinity .

- Pharmacokinetics: Track brain permeability via LC-MS/MS after systemic administration. Correlate plasma half-life (t₁/₂) with behavioral outcomes .

Data Interpretation: Compare dose-response curves (EC₅₀ values) to establish structure-activity relationships (SAR).

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Purity Assessment: Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) .

- Experimental Variability: Standardize assay conditions (e.g., cell lines, incubation time). For in vitro neuroprotection assays, use primary neurons instead of immortalized lines to improve physiological relevance .

- Structural Analog Comparison: Test derivatives (e.g., 4-benzoyl analogs) to identify critical substituents. For example, replacing the butyryl group with a benzoyl moiety may alter lipophilicity and target engagement .

Case Study: If one study reports anxiolytic activity but another does not, verify the use of elevated plus maze vs. open field tests, as these measure distinct anxiety-related behaviors .

Advanced: What computational strategies predict reactivity and guide functionalization?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-311++G(d,p) level and compute molecular electrostatic potential (MEP) maps .

- Global Reactivity Descriptors: Determine electronegativity (χ = (I + A)/2) and hardness (η = (I – A)/2) from ionization potential (I) and electron affinity (A). A low η (~3.5 eV) suggests high softness, favoring charge-transfer interactions .

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., GABAₐ receptors). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Application: DFT predicts higher reactivity at the pyrrole C3 position, guiding selective substitution for enhanced bioactivity .

Advanced: How to optimize crystallization conditions for X-ray studies of hydrazide derivatives?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) mixed with anti-solvents (water, hexane) via slow evaporation. For hydrazides, DMF/water (1:3 v/v) often yields diffraction-quality crystals .

- Temperature Gradients: Use a thermal cycler to vary crystallization temperatures (4°C to 40°C) and identify optimal nucleation conditions.

- SHELX Refinement: Apply TWINABS for data scaling if crystals are twinned. Use SHELXL’s PART instruction to model disorder in the butyryl chain .

Validation: Check for Rint < 0.1 and completeness > 98% in high-resolution datasets (Mo Kα, λ = 0.71073 Å) .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.